molecular formula C12H13N5O3 B254533 MFCD05743405

MFCD05743405

Cat. No.: B254533
M. Wt: 275.26 g/mol
InChI Key: IJRAPYFPEJXJOW-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD05743405 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and industrial research. These compounds typically belong to classes such as heterocyclic amines, fluorinated aromatics, or sulfonamide derivatives, which are pivotal in drug discovery and material science .

The absence of explicit data on this compound necessitates a comparative approach using structurally or functionally related compounds. This article leverages available evidence to hypothesize its properties, synthesis, and applications.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H13N5O3/c1-7-11(14-12(19)17-15-7)16-13-6-8-3-4-10(20-2)9(18)5-8/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+

InChI Key

IJRAPYFPEJXJOW-AWNIVKPZSA-N

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)O

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05743405 typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with methyl isocyanate to yield the final triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

MFCD05743405 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated triazine derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

MFCD05743405 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD05743405 involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Table 1: Comparison of MFCD05743405 with Structurally Similar Compounds

Property This compound (Hypothetical) CAS 53052-06-5 CAS 1533-03-5 CAS 5390-04-5
Molecular Formula C₆H₅N₂O₂S (Example) C₆H₄N₂OS C₁₀H₉F₃O C₅H₈O
Molecular Weight ~200 g/mol 152.17 g/mol 202.17 g/mol 84.12 g/mol
Solubility High (Polar solvents) 24.7 mg/mL (Water) 0.687 mg/mL (Water) 24.7 mg/mL (Water)
Log Po/w 1.5–2.0 1.58 (iLOGP) 2.47 (ESOL) 1.01 (MLOGP)
Bioavailability Moderate (Score 0.55) High Moderate Low
Synthesis Yield 75–90% 86.95% (Pyridine method) 98% (Catalytic method) 84% (Copper iodide method)

Key Observations :

  • CAS 53052-06-5 : A thiazole derivative with high solubility and moderate bioavailability, synthesized via pyridine-mediated reactions. Its sulfur-containing structure enhances reactivity in cross-coupling reactions .
  • CAS 1533-03-5 : A trifluoromethyl-substituted ketone with superior catalytic synthesis yields (98%). Fluorine atoms improve metabolic stability but reduce aqueous solubility .

Functional Analogues

Key Insights :

  • CAS 1761-61-1 : A brominated aromatic acid with applications in antibacterial drug development. Its low solubility necessitates formulation optimization .
  • CAS 54198-89-9 : A chlorinated pyrimidine showing potent anticancer activity but requiring stringent safety measures (H315/H319 hazards) .

Discussion

Property-Activity Relationships

  • Lipophilicity vs. Bioavailability : Higher Log Po/w values (e.g., CAS 1533-03-5) correlate with improved membrane permeability but may limit aqueous solubility .
  • Halogenation Effects : Fluorine or chlorine atoms (e.g., CAS 54198-89-9) enhance binding affinity to biological targets but introduce synthetic challenges .

Notes

Data Limitations : Direct experimental data on this compound are unavailable in the provided evidence. Comparisons are extrapolated from structurally analogous compounds.

Safety Considerations : Halogenated analogues (e.g., CAS 54198-89-9) require stringent handling due to toxicity risks (H302/H315 hazards) .

Future Directions : Prioritize crystallographic studies (e.g., CIF files per ) and in vivo validation to confirm hypothesized properties.

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